An In-depth Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Structure, Stereochemistry, and Synthesis
An In-depth Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. This compound is a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1]
Chemical Structure and Stereochemistry
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a derivative of the naturally occurring pentose sugar, D-ribose. The core of the molecule is a five-membered furanose ring. The stereochemistry is defined by the "D" configuration, indicating the orientation of the hydroxyl group at C4 is analogous to that in D-glyceraldehyde. The "beta" anomeric configuration signifies that the methoxy group at the anomeric carbon (C1) is on the same side of the furanose ring as the hydroxymethyl group at C4.
A key structural feature is the isopropylidene group, which forms a 1,3-dioxolane ring by protecting the hydroxyl groups at the C2 and C3 positions.[1] This rigid bicyclic structure locks the ribofuranose ring in a specific conformation and selectively protects the 2'- and 3'-hydroxyl groups, making the 5'-hydroxyl group available for further chemical modification.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₅ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1][2] |
| CAS Number | 4099-85-8 | [1][3] |
| Appearance | Colorless to light yellow oil | [1][2] |
| Solubility | Soluble in chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water. | [1] |
| Specific Rotation [α]D²⁵ | -80.0° (c 1.00, CHCl₃) | [4] |
Table 2: NMR Spectroscopic Data (400 MHz, CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | 4.97 | s | ||
| H3 | 4.83 | d | 5.86 | |
| H2 | 4.58 | d | 5.86 | |
| H4 | 4.42 | t | 2.93 | |
| H5 | 3.71 | dt | J(4,5) = J(5,OH) = 2.56, J(5,5') = 12.45 | |
| H5' | 3.61 | ddd | J(4,5') = 3.30, J(5',OH) = 10.25, J(5,5') = 12.45 | |
| OCH₃ | 3.43 | s | ||
| 5-OH | 3.18 | dd | J(5,OH) = 10.62, J(5',OH) = 2.93 | |
| (CH₃)₂C | 1.48, 1.31 | 2s |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| CMe₂ | 112.33 | |
| C1 | 110.22 | |
| C4 | 88.59 | |
| C2 | 86.04 | |
| C3 | 81.70 | |
| C5 | 64.22 | |
| OCH₃ | 55.70 | |
| (CH₃)₂C | 26.57, 24.93 |
Reference for NMR Data:[5]
Experimental Protocols
The synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is typically achieved through a one-pot reaction from D-ribose.
Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside from D-Ribose
This protocol is adapted from established literature procedures.[4]
Materials:
-
D-ribose
-
Acetone
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Hexane
Procedure:
-
Suspend D-ribose (1.0 eq) in a 1:1 mixture of acetone and methanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the suspension at room temperature.
-
Stir the reaction mixture for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction by the careful addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Extract the concentrated residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure product.
Role in Drug Development and Research
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a versatile building block in medicinal chemistry and drug development. Its primary utility lies in the selective protection of the 2' and 3'-hydroxyl groups of the ribose moiety. This allows for chemical modifications to be specifically directed to the 5'-position, which is crucial for the synthesis of a wide range of nucleoside analogues. These modified nucleosides are investigated for their potential as antiviral and anticancer agents.
Conclusion
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a fundamentally important molecule in carbohydrate chemistry and the synthesis of therapeutic nucleoside analogues. Its well-defined structure and stereochemistry, coupled with a straightforward synthetic protocol, make it an invaluable tool for researchers and scientists in the field of drug development. The data and protocols presented in this guide offer a solid foundation for its application in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside [cymitquimica.com]
- 3. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 2,3-o-isopropylidene-5-o-tosyl-beta-D-ribofuranoside | C16H22O7S | CID 11013769 - PubChem [pubchem.ncbi.nlm.nih.gov]
